molecular formula C16H21NO3 B15343206 Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- CAS No. 31189-06-7

Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)-

Cat. No.: B15343206
CAS No.: 31189-06-7
M. Wt: 275.34 g/mol
InChI Key: AUVKAPTZKCQVPN-UHFFFAOYSA-N
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Description

Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- is a chemical compound with the molecular formula C₁₄H₂₄O₃ It is a derivative of acetophenone, where a 4-methylpiperidinocarbonylmethoxy group is attached to the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- typically begins with acetophenone and 4-methylpiperidine.

  • Reaction Steps: The process involves the formation of an intermediate compound through the reaction of acetophenone with 4-methylpiperidine under specific conditions.

  • Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the compound is synthesized using optimized reaction conditions to achieve high yield and purity.

  • Purification: The product is purified through various techniques such as recrystallization or chromatography to obtain the final compound in its pure form.

Types of Reactions:

  • Oxidation: Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions typically yield alcohols or amines.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- is compared with other similar compounds to highlight its uniqueness:

  • Acetophenone: The parent compound without the 4-methylpiperidinocarbonylmethoxy group.

  • 4-Methylpiperidine: A related compound without the acetophenone moiety.

  • Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring.

Each of these compounds has distinct chemical properties and applications, making Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- unique in its own right.

Properties

CAS No.

31189-06-7

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-(4-acetylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C16H21NO3/c1-12-7-9-17(10-8-12)16(19)11-20-15-5-3-14(4-6-15)13(2)18/h3-6,12H,7-11H2,1-2H3

InChI Key

AUVKAPTZKCQVPN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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